d-Menthyl acrylate

Beschreibung

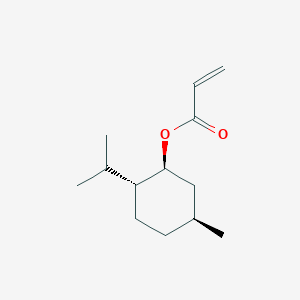

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRSZAYOKVFRH-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

d-Menthyl acrylate CAS number and molecular structure

Stereochemical Attributes, Synthetic Utility, and Pharmaceutical Applications

Executive Summary

d-Menthyl acrylate (CAS: 108945-28-4) is the acrylate ester of (+)-menthol, serving as a critical chiral monomer in the synthesis of optically active polymers. Unlike its more common enantiomer, l-menthyl acrylate, the d-isomer allows researchers to probe specific stereoselective interactions in biological environments and materials science. This guide provides a definitive technical profile of d-menthyl acrylate, detailing its physicochemical identity, validated synthesis protocols, and its strategic application in chiral stationary phases and amphiphilic drug delivery systems.

Part 1: Identity & Physicochemical Profile

The precise identification of stereoisomers is paramount in pharmaceutical research, where enantiomeric purity dictates efficacy and safety. d-Menthyl acrylate is derived from (1S, 2R, 5S)-(+)-menthol.

1.1 Nomenclature and Identifiers

| Parameter | Technical Specification |

| Chemical Name | d-Menthyl acrylate |

| IUPAC Name | [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate |

| CAS Registry Number | 108945-28-4 |

| Molecular Formula | C₁₃H₂₂O₂ |

| Molecular Weight | 210.31 g/mol |

| SMILES | CC1CCC(C)C">C@@HOC(=O)C=C |

| Chiral Centers | 3 (1S, 2R, 5S) |

1.2 Physical Properties[1]

-

Physical State: Clear, colorless liquid.

-

Density: 0.92–0.93 g/cm³ (20 °C).[2]

-

Boiling Point: ~111 °C at 12 Torr (extrapolated from l-isomer data).

-

Solubility: Insoluble in water; soluble in non-polar organic solvents (DCM, THF, Toluene).

Part 2: Stereochemical Significance & Synthesis

The utility of d-menthyl acrylate lies in its bulky, chiral bicyclic pendant group. This group imposes significant steric hindrance and helical chirality when polymerized, making it an ideal candidate for Asymmetric Atom Transfer Radical Polymerization (ATRP) .

2.1 Synthesis Logic

The synthesis utilizes a nucleophilic acyl substitution between acryloyl chloride and (+)-menthol. A non-nucleophilic base (Triethylamine) is employed to scavenge the hydrochloric acid byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Reaction Scheme:

-

Reactants: (+)-Menthol (Chiral auxiliary), Acryloyl Chloride (Acylating agent).

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Inhibitor: Hydroquinone (to prevent premature polymerization during workup).

2.2 Visualization of Synthesis Pathway[3]

Figure 1: Synthetic pathway for d-menthyl acrylate via acyl substitution.

Part 3: Experimental Protocol (Validated)

Objective: Synthesis of high-purity d-menthyl acrylate for polymerization.

Materials:

-

(+)-Menthol (10.0 g, 64 mmol)

-

Acryloyl chloride (6.95 g, 77 mmol, 1.2 eq)

-

Triethylamine (10.7 mL, 77 mmol, 1.2 eq)

-

Dichloromethane (anhydrous, 100 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with nitrogen.

-

Solubilization: Dissolve (+)-menthol and triethylamine in anhydrous DCM. Cool the solution to 0 °C using an ice/water bath.

-

Addition: Add acryloyl chloride dropwise over 30 minutes. Critical: Maintain temperature < 5 °C to minimize elimination side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (Et₃N·HCl) will form.

-

Workup:

-

Filter off the precipitate.

-

Wash the filtrate sequentially with:

-

1M HCl (2 x 50 mL) – removes unreacted amine.

-

Sat. NaHCO₃ (2 x 50 mL) – removes unreacted acid/acrylic acid.

-

Brine (1 x 50 mL).

-

-

-

Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Distillation: Purify the crude oil via vacuum distillation (approx. 110 °C @ 12 Torr) to obtain a clear liquid.

-

Note: Add a trace of hydroquinone inhibitor before distillation to prevent polymerization.

-

Part 4: Applications in Drug Development & Research[13]

4.1 Chiral Stationary Phases (CSPs)

Poly(d-menthyl acrylate) is optically active. When coated onto silica beads, it serves as a Chiral Stationary Phase for HPLC.

-

Mechanism: The helical conformation of the polymer backbone, induced by the bulky menthyl groups, creates chiral cavities.

-

Application: Separation of racemic drug intermediates (e.g., ibuprofen, warfarin) during quality control.

4.2 Amphiphilic Block Copolymers for Drug Delivery

d-Menthyl acrylate is highly hydrophobic. It is copolymerized with hydrophilic monomers (e.g., PEG-acrylate or acrylic acid) to form amphiphilic block copolymers.

-

Self-Assembly: In aqueous media, these copolymers self-assemble into micelles.

-

Core: Poly(d-menthyl acrylate) – Hydrophobic; solubilizes poorly soluble drugs.

-

Shell: Hydrophilic block – Provides stability and circulation time.

-

-

Advantage: The menthyl group is biocompatible (metabolizes to menthol) and acts as a permeation enhancer in transdermal applications.

4.3 Controlled Polymerization Workflow (ATRP)

To synthesize these defined block copolymers, Atom Transfer Radical Polymerization (ATRP) is the standard.

Figure 2: ATRP mechanism for controlling the molecular weight of Poly(d-menthyl acrylate).

References

-

PubChem. (2025). d-Menthyl acrylate | C13H22O2 | CID 10104558.[4] National Library of Medicine.[2] Retrieved from [Link]

-

Bensabeh, N., et al. (2018).[5] SET-LRP of the Hydrophobic Biobased Menthyl Acrylate. Biomacromolecules, 19(4), 1256-1268.[5] (Contextual citation for polymerization methods).

Sources

The Solubility of d-Menthyl Acrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: February 20, 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of d-Menthyl acrylate in a range of common organic solvents. As a key monomer in the synthesis of specialty polymers with applications in drug delivery, personal care, and advanced materials, a thorough understanding of its solubility is paramount for formulation development, polymerization process design, and purification. While specific quantitative solubility data for d-Menthyl acrylate is not extensively documented in publicly available literature, this guide synthesizes information from structurally similar long-chain alkyl acrylates, fundamental principles of solubility, and established experimental methodologies to provide a robust framework for researchers and professionals in the field. This document outlines the theoretical underpinnings of solubility, provides qualitative and estimated solubility profiles, and details a comprehensive experimental protocol for the precise determination of d-Menthyl acrylate solubility.

Introduction to d-Menthyl Acrylate

d-Menthyl acrylate is a chiral monomer derived from the esterification of acrylic acid and d-menthol. Its unique molecular structure, characterized by a bulky, hydrophobic menthyl group, imparts distinct properties to the resulting polymers, including thermal stability, hydrophobicity, and specific optical activity. These characteristics make it a valuable building block in the development of novel materials for specialized applications.

Key Physicochemical Properties of d-Menthyl Acrylate:

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₂ | [1][2] |

| Molecular Weight | 210.31 g/mol | [1][2] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | Not readily available | |

| Density | Not readily available |

Molecular Structure of d-Menthyl Acrylate:

Caption: Molecular structure of d-Menthyl acrylate.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the concepts of intermolecular forces and thermodynamics. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For d-Menthyl acrylate, its solubility in a given organic solvent will be determined by the balance of its molecular features:

-

The Acrylate Group: The ester functionality introduces polarity and the potential for dipole-dipole interactions and weak hydrogen bonding with suitable solvents.

-

The Menthyl Group: This bulky, alicyclic hydrocarbon tail is non-polar and will favor interactions with non-polar solvents through London dispersion forces.

The overall solubility will be a interplay between these two competing characteristics.

Solubility Profile of d-Menthyl Acrylate in Organic Solvents

Qualitative Solubility Table:

| Solvent Class | Representative Solvents | Expected Solubility of d-Menthyl Acrylate | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Good to Miscible | The acrylate group can hydrogen bond with the hydroxyl group of the alcohol, while the menthyl group has favorable interactions with the alkyl chain of the alcohol. |

| Ketones | Acetone, Methyl Ethyl Ketone | Good to Miscible | The polar carbonyl group of the ketone can interact with the ester group of d-Menthyl acrylate. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good to Miscible | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Good to Miscible | The non-polar aromatic ring interacts favorably with the large, non-polar menthyl group. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate to Good | Strong van der Waals forces between the menthyl group and the aliphatic solvent will promote solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Good to Miscible | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar portions of the molecule. |

| Water | Insoluble to Very Slightly Soluble | The large, hydrophobic menthyl group will dominate, leading to very poor miscibility with water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data for d-Menthyl acrylate, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility in various organic solvents. This method is adapted from general principles of solubility determination for liquid solutes.

Caption: Workflow for experimental solubility determination.

4.1. Materials and Equipment

-

d-Menthyl acrylate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of d-Menthyl acrylate to a series of glass vials.

-

To each vial, add a known volume or mass of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow any undissolved d-Menthyl acrylate to settle.

-

To ensure complete separation of the saturated solution from any excess solute, centrifuge the vials at a moderate speed for a specified time.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. It is crucial to avoid disturbing the undissolved layer.

-

For highly concentrated solutions, it may be necessary to pass the sample through a chemically resistant syringe filter to remove any microscopic undissolved particles.

-

Accurately dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of d-Menthyl acrylate.

-

A calibration curve should be prepared using standard solutions of d-Menthyl acrylate of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of d-Menthyl acrylate in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Factors Influencing Solubility

Several factors can influence the solubility of d-Menthyl acrylate in organic solvents:

-

Temperature: For most solid and liquid solutes, solubility increases with increasing temperature. However, this relationship should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar acrylate head and the non-polar menthyl tail will be a good solvent.

-

Presence of Impurities: Impurities in either the d-Menthyl acrylate or the solvent can affect the measured solubility.

Conclusion

While specific quantitative solubility data for d-Menthyl acrylate remains a gap in the readily available scientific literature, a strong qualitative and predictive understanding of its behavior in various organic solvents can be established. Based on its molecular structure and by analogy to similar compounds, d-Menthyl acrylate is expected to be highly soluble in a wide range of common organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons, while being poorly soluble in water. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. Further research to quantify the solubility of d-Menthyl acrylate at various temperatures would be a valuable contribution to the scientific community, aiding in the optimization of its use in polymerization and formulation development.

References

-

Menssing Chemiehandel & Consultants GmbH. (n.d.). Isobornyl Acrylate (IBOA). Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). d-Menthyl acrylate. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

Sources

Fundamental Principles of d-Menthyl Acrylate Polymerization

A Technical Guide for Precision Synthesis and Stereochemical Control

Executive Summary

This technical guide delineates the polymerization mechanisms of d-Menthyl Acrylate (MnA), a bulky chiral monomer critical for the development of optically active materials and Chiral Stationary Phases (CSPs). Unlike simple acrylates, the polymerization of MnA is governed by the steric hindrance of the isopropyl-methylcyclohexyl group, which dictates kinetic retardation in radical systems and enables high stereoregularity in anionic systems. This document provides validated protocols for Atom Transfer Radical Polymerization (ATRP) and Stereospecific Anionic Polymerization, emphasizing the causal link between reaction conditions (solvent polarity, ligand geometry) and the resultant polymer tacticity and optical performance.

Monomer Architecture & Physicochemical Properties[1][2][3][4]

Chemical Identity: d-Menthyl Acrylate (MnA) Role: Chiral Selector / Hydrophobic Monomer Key Feature: The bulky menthyl ester group acts as a "stereochemical anchor," influencing the propagating chain end's rotation and protecting the backbone from hydrolysis.

Purification Protocol (Critical Step)

Commercial MnA contains phenolic inhibitors (e.g., MEHQ) that must be removed to ensure reproducible kinetics, especially for ATRP.

-

Alkali Wash: Dissolve MnA in diethyl ether. Wash

with 5% NaOH(aq) to remove inhibitors, followed by -

Drying: Dry the organic layer over anhydrous MgSO₄ for 4 hours. Filter.

-

Column Filtration: Pass the neat monomer through a column of basic alumina (activity I) to remove trace polar impurities.

-

Degassing: Sparge with dry

for 30 mins prior to use. Store at -20°C.

Controlled Radical Polymerization: ATRP

While standard Free Radical Polymerization (FRP) yields atactic polymers with broad polydispersity (PDI > 1.5), Atom Transfer Radical Polymerization (ATRP) allows for the synthesis of well-defined Poly(d-MnA) with predetermined molecular weights (

Mechanistic Insight

The steric bulk of the menthyl group significantly lowers the propagation rate constant (

Validated ATRP Protocol (High Conversion System)

Target:

Reagents:

-

Monomer: d-MnA (Purified)

-

Initiator: Ethyl 2-bromopropionate (EBP) (Structure mimics the acrylate chain end).[1]

-

Catalyst: Cu(I)Br[1]

-

Ligand: Me6TREN

-

Solvent: Anisole (50% v/v)

Step-by-Step Workflow:

-

Charge: In a Schlenk flask, add CuBr (1 equiv) and purge with

for 15 min. -

Solubilize: Add degassed Anisole and Me6TREN (1.1 equiv). Stir until the Cu-complex forms (often light green/blue).

-

Initiate: Add d-MnA (100 equiv) and EBP (1 equiv) via gas-tight syringe.

-

Polymerize: Immerse flask in an oil bath at 90°C .

-

Quench: Expose to air and dilute with THF. Pass through a neutral alumina column to remove copper catalyst (solution turns from green to colorless).

-

Precipitate: Dropwise into cold methanol (

volume).

Visualization: ATRP Catalytic Cycle for MnA

Caption: The ATRP equilibrium for d-Menthyl Acrylate. The use of Me6TREN shifts the equilibrium sufficiently to the right to maintain propagation despite the steric hindrance of the menthyl group.

Stereospecific Anionic Polymerization

For applications in Chiral Stationary Phases (CSP), tacticity is paramount. Isotactic poly(d-MnA) forms a rigid helical conformation that maximizes chiral recognition, whereas atactic or syndiotactic forms adopt random coils.

The Stereocontrol Mechanism

The stereochemistry is dictated by the coordination state of the counterion (

| Tacticity | Solvent | Initiator | Temperature | Mechanism |

| Isotactic | Toluene (Non-polar) | t-BuMgBr | -78°C | Coordination: The metal cation coordinates with the carbonyl of the incoming monomer and the chain end, forcing addition to the meso face. |

| Syndiotactic | THF (Polar) | t-BuLi / DPHLi | -78°C | Charge Repulsion: The solvent solvates the cation. The incoming monomer adds to the chain end from the sterically least hindered side (racemo). |

Protocol: Synthesis of Isotactic Poly(d-MnA)

Reagents:

-

Solvent: Toluene (Distilled over Na/Benzophenone).

-

Initiator: tert-Butylmagnesium bromide (t-BuMgBr) (2.0 M in ether).

-

Monomer: d-MnA (Dried over

and distilled).

Step-by-Step Workflow:

-

Apparatus: Flame-dried glass reactor under high-vacuum line or Argon glovebox.

-

Solvent Charge: Transfer Toluene (100 mL) to the reactor. Cool to -78°C (Dry ice/Acetone bath).

-

Initiator: Add t-BuMgBr (1.0 mmol).

-

Propagation: Slowly add d-MnA (20 mmol) dropwise over 10 minutes. The slow addition prevents localized heating which could disrupt the coordination complex.

-

Termination: After 24 hours at -78°C, quench with degassed methanol containing a trace of HCl.

-

Purification: Precipitate into methanol. Centrifuge and dry under vacuum.

Visualization: Solvent-Dependent Stereocontrol

Caption: Divergent stereochemical pathways. Non-polar media enforce a coordination mechanism yielding isotactic helices, essential for high-performance chiral resolution.

Characterization & Applications in Drug Development

Tacticity Analysis (NMR)

Tacticity is quantified by

-

Isotactic (mm): Look for distinct splitting patterns in the

-methyl group (if using methacrylate) or the backbone methylene protons. For poly(acrylates),

Preparation of Chiral Stationary Phases (CSP)

For drug development professionals, the primary utility of Poly(d-MnA) is in HPLC columns for separating enantiomers (e.g., racemic drugs).

"Grafting To" Method (Recommended for Isotactic Polymers): Since isotactic Poly(d-MnA) must be synthesized anionically to maintain helicity, it cannot be grown directly from silica (which usually requires radical methods).

-

Functionalization: Synthesize Isotactic Poly(d-MnA) with a reactive end-group (e.g., using a functional terminator like chlorosilane).

-

Immobilization: React the polymer with aminopropyl-silica gel in toluene.

-

Coating: Alternatively, dissolve the isotactic polymer in THF, mix with porous silica gel, and slowly evaporate the solvent to physically coat the silica. This preserves the helical structure better than chemical bonding.

Data Summary: Polymer Properties[2][4][6][7]

| Property | Isotactic Poly(d-MnA) | Syndiotactic/Atactic Poly(d-MnA) |

| Synthesis Method | Anionic (Toluene, -78°C) | FRP or Anionic (THF) |

| Conformation | Rigid Helix | Random Coil |

| Optical Rotation ( | High (Negative) | Low |

| Glass Transition ( | ~ -10°C to 0°C | ~ 10°C |

| CSP Utility | High (Excellent Recognition) | Low (Poor Recognition) |

References

-

Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization of Acrylates."[3] Macromolecules, 1998.[1] Link

-

Okamoto, Y., et al. "Stereospecific Anionic Polymerization of Acrylates and Methacrylates." Journal of the American Chemical Society, 2001. Link

-

Habaue, S., et al.

-Substituted Acrylates." Polymer Journal, 1999. Link -

Davis, K. A., et al. "Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acrylate." Macromolecules, 1999. Link

-

Pinto, M., et al. "Strategies for Preparation of Chiral Stationary Phases: Coating and Immobilization Methods." Molecules, 2021.[4][5] Link

-

Wulff, G. "Molecular Imprinting in Cross-Linked Materials with the Aid of Molecular Templates." Angewandte Chemie, 1995. (Context for CSP design). Link

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Effect of Reaction Temperature on Tacticity in Polymerization of Methyl Methacrylate: A Study by Nuclear Magnetic Resonance Spectroscopy [jips.ippi.ac.ir]

- 5. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality of d-Menthyl Acrylate Monomer

Introduction: The Significance of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the stereochemical properties of a molecule are of paramount importance. The three-dimensional arrangement of atoms within a drug molecule can dramatically influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known historical cases, responsible for adverse effects. Therefore, the ability to control chirality during the synthesis of drug candidates is a cornerstone of modern medicinal chemistry.

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the transfer of chirality to a prochiral substrate.[1] These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a molecule to direct a stereoselective transformation.[1][2] After the desired chiral center is created, the auxiliary can be removed and often recycled.[2] d-Menthyl acrylate, derived from the naturally abundant and chiral (+)-menthol, is an important chiral building block and monomer. This guide provides an in-depth exploration of the chirality of d-Menthyl acrylate, its synthesis, characterization, and its application as a chiral auxiliary and in the development of chiral polymers for potential drug delivery applications.

d-Menthyl Acrylate: A Chiral Monomer

d-Menthyl acrylate is the ester of (+)-menthol and acrylic acid. The chirality of the molecule is derived from the menthyl group, which possesses three stereogenic centers.[3] The specific stereochemistry of the menthyl group dictates the facial selectivity in reactions involving the acrylate double bond.

Physicochemical Properties

A summary of the key physical and chemical properties of d-Menthyl acrylate is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate | [4] |

| CAS Number | 108945-28-4 | [4] |

| Molecular Formula | C₁₃H₂₂O₂ | [4] |

| Molecular Weight | 210.31 g/mol | [4] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Specific Rotation | Not explicitly found in searches |

Synthesis and Characterization of d-Menthyl Acrylate

The most common method for the synthesis of d-Menthyl acrylate is the esterification of (+)-menthol with acryloyl chloride.[5]

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of d-Menthyl acrylate.

Detailed Experimental Protocol: Synthesis of d-Menthyl Acrylate

This protocol is based on a reported synthesis with a yield of 95%.[5]

Materials:

-

(+)-Menthol

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-menthol and triethylamine in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acryloyl Chloride: Add acryloyl chloride dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature between 0 and 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Workup - Filtration: Filter the reaction mixture to remove the precipitated triethylammonium chloride salt.

-

Workup - Extraction and Washing: Transfer the filtrate to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude d-Menthyl acrylate.

-

Purification (Optional): For high purity, the crude product can be purified by vacuum distillation.

Spectroscopic Characterization

Expected ¹H NMR Signals:

-

Acrylate Protons: Three distinct signals in the vinyl region (typically ~5.8-6.4 ppm) exhibiting characteristic cis, trans, and geminal coupling.[6][9]

-

Menthyl Protons: A complex series of multiplets in the aliphatic region (typically ~0.7-2.2 ppm) corresponding to the various protons of the menthyl group. The proton on the carbon bearing the ester oxygen will be shifted downfield.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.

-

Acrylate Olefinic Carbons: Two signals in the olefinic region, typically around 128-132 ppm.

-

Menthyl Carbons: A series of signals in the aliphatic region corresponding to the carbons of the menthyl group.

Expected IR Spectral Data:

-

C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹, characteristic of an α,β-unsaturated ester.[10]

-

C=C Stretch: An absorption band around 1635 cm⁻¹.[11]

-

C-H Bending (vinyl): An absorption band around 810 cm⁻¹.[11]

-

C-H Stretching (aliphatic): Multiple absorption bands in the region of 2850-2960 cm⁻¹.

d-Menthyl Acrylate as a Chiral Auxiliary in Asymmetric Synthesis

The bulky and stereochemically defined menthyl group in d-menthyl acrylate can effectively shield one face of the acrylate double bond, leading to diastereoselective reactions. This is particularly well-documented in the context of Diels-Alder reactions.[3]

Mechanism of Chiral Induction in the Diels-Alder Reaction

In a Lewis acid-catalyzed Diels-Alder reaction, the Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking it into a specific conformation. The bulky isopropyl group of the menthyl moiety then sterically hinders the approach of the diene from one face of the dienophile, forcing the reaction to occur on the less hindered face. This results in the preferential formation of one diastereomer of the cycloadduct.

Caption: Proposed mechanism of chiral induction in a Diels-Alder reaction.

Note: A proper 2D chemical structure image would be embedded in a real-world application of this diagram.

The diastereoselectivity of such reactions can be influenced by the choice of Lewis acid catalyst and the reaction conditions.[12][13] While menthol-derived acrylates can provide good diastereoselectivity, other derivatives like 8-phenylmenthol have been shown to afford even higher levels of stereocontrol due to additional π-stacking interactions.[3]

Applications in Drug Development and Chiral Polymers

The chirality of d-menthyl acrylate can be leveraged in drug development in two primary ways: as a chiral auxiliary in the synthesis of small molecule drug candidates and as a chiral monomer for the creation of functional polymers with potential applications in drug delivery.

Chiral Auxiliary in Pharmaceutical Synthesis

The use of menthol-derived chiral auxiliaries is a well-established strategy in the synthesis of complex, enantiomerically pure molecules, including natural products and pharmaceutical intermediates.[1][14] The diastereoselective reactions enabled by d-menthyl acrylate can be a key step in a synthetic route, establishing a critical stereocenter that is carried through to the final active pharmaceutical ingredient (API). After the key stereoselective step, the menthol auxiliary can be cleaved and recovered.

Chiral Polymers for Drug Delivery

Polymers derived from d-menthyl acrylate, i.e., poly(d-menthyl acrylate), possess a chiral backbone or chiral pendant groups, which can impart unique properties to the material. While specific studies on poly(d-menthyl acrylate) for drug delivery are not abundant in the searched literature, the broader field of chiral polymers offers intriguing possibilities.

Chiral polymers have been investigated for applications in:

-

Chiral recognition and separation: The chiral environment within the polymer matrix can allow for the selective binding or release of one enantiomer of a chiral drug over the other.[15][16][17] This could be exploited for the development of drug delivery systems that provide enantioselective release profiles.

-

Enhanced interactions with biological systems: As biological systems are inherently chiral, chiral polymers may exhibit specific interactions with cells, tissues, or proteins, potentially leading to improved targeting or cellular uptake of encapsulated drugs.[18]

The polymerization of d-menthyl acrylate can be controlled to produce polymers with well-defined architectures, such as block copolymers, which can self-assemble into nanoparticles or micelles for drug encapsulation.[19]

Conclusion

d-Menthyl acrylate is a valuable chiral monomer derived from a readily available natural product. Its well-defined stereochemistry makes it a useful tool in asymmetric synthesis, particularly as a chiral auxiliary in diastereoselective reactions like the Diels-Alder cycloaddition. While detailed physicochemical and spectroscopic data for the monomer require further dissemination in publicly accessible literature, the principles of its synthesis and application are well-understood. The incorporation of d-menthyl acrylate into polymers opens up exciting avenues for the development of novel chiral materials with potential applications in enantioselective drug delivery and other areas of pharmaceutical science. Further research into the properties and applications of poly(d-menthyl acrylate) and its derivatives is warranted to fully explore its potential in the development of advanced drug delivery systems.

References

-

Wikipedia. (2023, December 2). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

-

Mori, K., Morokuma, K., Tsukamoto, S., Miyako, K., Sakai, R., Irie, R., & Oikawa, M. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540–550. [Link]

-

Mori, K., Morokuma, K., Tsukamoto, S., Miyako, K., Sakai, R., Irie, R., & Oikawa, M. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. ResearchGate. [Link]

-

Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved from [Link]

-

Wikipedia. (2023, December 26). Diels–Alder reaction. In Wikipedia. Retrieved from [Link]

-

Fujisawa, S., & Kadoma, Y. (2015). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 16(12), 29551–29562. [Link]

-

A. A. (2018). New Methods in the Synthesis of (Meth)Acrylates. ResearchGate. [Link]

-

Nyquist, R. A., & Fiedler, S. (1994). Infrared study of vinyl acetate, methyl acrylate and methyl methacrylate in various solvents. Vibrational Spectroscopy, 6(3), 285-291. [Link]

-

National Center for Biotechnology Information. (n.d.). d-Menthyl acrylate. PubChem. Retrieved from [Link]

-

Rachkov, A., & Minoura, N. (2001). Novel chiral recognition elements for molecularly imprinted polymer preparation. Journal of Chromatography A, 928(1), 127-133. [Link]

-

Solaro, R., & Altomare, A. (1990). 13C NMR Study of Poly[(-)-menthyl methacrylate]. ResearchGate. [Link]

-

Zou, H., Wu, Q. L., Zhou, L., & Cheng, Z. P. (2021). Chiral Recognition and Resolution Based on Helical Polymers. Chinese Journal of Polymer Science, 39(12), 1521-1527. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of methyl methacrylate (black line), methyl acrylate (red line), and polymer resin (blue line). Retrieved from [Link]

-

Davis, K. A., & Matyjaszewski, K. (2000). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 33(11), 4039-4047. [Link]

-

ResearchGate. (n.d.). Infrared spectrometer chart of the monomer (methyl methacrylate), Acrylic resin with 2% hydroxyapatite. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR data for acrylate monomers. Retrieved from [Link]

-

SciSpace. (n.d.). The NMR chemical shifts between the nonequivalent methylene protons of polymer and oligomers of methyl methacrylate: the revised. Retrieved from [Link]

-

Scilit. (n.d.). Understanding the mechanism of polar Diels–Alder reactions. Retrieved from [Link]

-

Matsuzaki, K., Uryu, T., & Asakura, T. (1973). 13C nuclear magnetic resonance spectra of polyacrylates and their model compounds. Journal of Polymer Science: Polymer Chemistry Edition, 11(7), 1711-1721. [Link]

-

Brar, A. S., & Singh, G. (2009). Two-dimensional NMR studies of acrylate copolymers*. Pure and Applied Chemistry, 81(3), 389-415. [Link]

-

Defense Technical Information Center. (1987). Investigation of the Rotation of Molecular Groups in Polymers of Methyl Acrylate and Vinyl Acetate by the Method of IR-Spectrosc. Retrieved from [Link]

-

Zhang, Y., & Zhang, W. (2021). Chiral Recognition by Flexible Coordination Polymers of Ag+ with a Cysteine-Based Chiral Thiol Ligand That Bears a Binding Site. Journal of the American Chemical Society, 143(14), 5329–5334. [Link]

-

Chemistry LibreTexts. (2019, August 12). 5.8: Complex Coupling in Proton Spectra. Retrieved from [Link]

-

Jabbar, Z. A., & Kraka, E. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules, 27(7), 2329. [Link]

- Google Patents. (n.d.). CN101723830A - Method for synthesizing (methyl) acrylate.

-

Biswal, I., Dinda, A., Mohanty, S., Dhara, M., Das, D., Chowdary, K. A., & Si, S. (2011). Influence of Drug/Polymer Ratio on the Encapsulation Efficiency of Highly Hydrophilic Drug. Asian Journal of Chemistry, 23(5), 1973-1978. [Link]

-

Deshmukh, K., & Bhad, R. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Advances, 10(52), 31238–31248. [Link]

- Google Patents. (n.d.). CN1023799C - Purification and preparation processes for methyl methacrylate.

-

Shimadzu. (n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chiral recognition during adsorption on MOF [{Cu12I(trz)8}·4 Cl·8 H2O]n, obtained from achiral building blocks without an external source of chirality. Retrieved from [Link]

-

Lin, S. Y., Chen, K. S., & Lin, C. W. (2014). Characterizations of Plasticized Polymeric Film Coatings for Preparing Multiple-Unit Floating Drug Delivery Systems (muFDDSs) with Controlled-Release Characteristics. PLoS One, 9(6), e100321. [Link]

-

Cuggino, J. C., Diaz, M. F., Alvarez, C. I., & Anseth, K. S. (2018). Nanogel Functionalization: A Versatile Approach To Meet the Challenges of Drug and Gene Delivery. ACS Macro Letters, 7(11), 1334-1342. [Link]

-

University of Nottingham. (n.d.). Polymers Enhancing Bioavailability in Drug Delivery. Retrieved from [Link]

-

Popa, M., Salageanu, A., Uritu, C. M., Tuchilus, C., & Darie-Nita, R. N. (2024). Poly(ethylene glycol) Methyl Ether Acrylate-Grafted Chitosan-Based Micro- and Nanoparticles as a Drug Delivery System for Antibiotics. Polymers, 16(1), 144. [Link]

-

ResearchGate. (n.d.). Effect of Dipole Moment on the Maximum Rate of Photoinitiated Acrylate Polymerizations. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Chiral Auxiliaries [sigmaaldrich.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. d-Menthyl acrylate | C13H22O2 | CID 10104558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-MENTHYL ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]

- 7. Methyl acrylate(96-33-3) IR Spectrum [chemicalbook.com]

- 8. Methyl acrylate(96-33-3) 13C NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiedlerchemistry.com [fiedlerchemistry.com]

- 11. Chirality-Dependent Interaction of d- and l-Menthol with Biomembrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral Recognition and Resolution Based on Helical Polymers [cjps.org]

- 16. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]

- 17. Chiral recognition during adsorption on MOF [{Cu12I(trz)8}·4 Cl·8 H2O]n, obtained from achiral building blocks without an external source of chirality - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. CN101723830A - Method for synthesizing (methyl) acrylate - Google Patents [patents.google.com]

- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-Depth Technical Guide to the Health and Safety of d-Menthyl Acrylate in the Laboratory

This guide provides comprehensive health and safety information for the laboratory use of d-Menthyl acrylate, tailored for researchers, scientists, and drug development professionals. Acknowledging the limited direct toxicological data for this specific compound, this document employs a scientifically grounded approach, utilizing read-across data from structurally similar acrylate esters to formulate robust safety protocols. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practice.

Section 1: Chemical and Physical Identity of d-Menthyl Acrylate

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. d-Menthyl acrylate is an acrylate ester of d-menthol. Its physical characteristics are crucial for anticipating its behavior in a laboratory setting, such as its potential for volatilization and its physical state at room temperature.

Table 1: Physical and Chemical Properties of d-Menthyl Acrylate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate | [1] |

| Synonyms | (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acrylate | [1] |

| CAS Number | 108945-28-4 | [1][2][3][4] |

| Molecular Formula | C13H22O2 | [1][2][4] |

| Molecular Weight | 210.31 g/mol | [1][2][4] |

| Appearance | Assumed to be a liquid at room temperature | Inferred from related acrylates |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are:

-

Skin Irritation and Sensitization: Acrylates are notorious for causing skin irritation and allergic contact dermatitis upon repeated or prolonged contact.[5][6][7][8][9] Monomeric forms are particularly potent sensitizers.[6] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a significant allergic reaction.[6][10]

-

Respiratory Irritation: Vapors and aerosols of acrylate esters can irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.[7][11]

-

Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause serious eye irritation.[7][12]

-

Flammability: Many low-molecular-weight acrylates are flammable liquids, and their vapors can form explosive mixtures with air.[7][13][14][15] It is prudent to treat d-Menthyl acrylate as a flammable substance.

Table 2: GHS Hazard Profile of Surrogate Acrylates (Example: Methyl Acrylate)

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor.[12] |

| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed.[12] |

| Acute Toxicity, Dermal | Category 4 | ❗ | Warning | H312: Harmful in contact with skin.[12] |

| Acute Toxicity, Inhalation | Category 4 | ❗ | Warning | H332: Harmful if inhaled.[12] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[12][14] |

| Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[12] |

| Skin Sensitization | Category 1 | ❗ | Warning | H317: May cause an allergic skin reaction.[12][14] |

| STOT, Single Exposure | Category 3 (Respiratory) | ❗ | Warning | H335: May cause respiratory irritation.[12][14] |

This table is representative of the hazards of the acrylate class. Researchers must treat d-Menthyl acrylate as possessing similar potential hazards until specific data proves otherwise.

Section 3: The Hierarchy of Controls for Safe Handling

A systematic approach to safety, known as the hierarchy of controls, provides a framework for minimizing risk. This methodology prioritizes the most effective control measures. For a research chemical like d-Menthyl acrylate, where the primary goals are synthesis and analysis, the focus lies heavily on engineering controls, administrative controls, and personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood for all manipulations of d-Menthyl acrylate.[16][17] This contains vapors, preventing respiratory exposure, and provides a barrier in case of splashes.

-

Administrative Controls: This guide, along with institution-specific Standard Operating Procedures (SOPs) and mandatory safety training, constitutes the core administrative controls. All personnel must be trained on the specific hazards of acrylates before beginning work.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

-

Eye Protection: Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant splash risk.

-

Hand Protection: Due to the high risk of skin sensitization, glove selection is critical. Acrylates can penetrate some common glove materials. Double-gloving is recommended. Use a heavier gauge glove, such as butyl rubber or laminate film gloves, as the outer layer.[16] Always check the manufacturer's glove compatibility charts.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[13]

-

Section 4: Standard Operating Procedures (SOPs) for Laboratory Use

Adherence to detailed SOPs is essential for ensuring reproducible science and, more importantly, personal safety. The following protocols are designed as a template and should be adapted to specific experimental needs in consultation with your institution's Environmental Health & Safety (EH&S) department.

Caption: A generalized workflow for experiments involving d-Menthyl acrylate.

Protocol 1: Weighing and Preparing Solutions

-

Pre-Operation Checklist:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE: chemical splash goggles, flame-resistant lab coat, and double gloves (appropriate material).

-

Assemble all necessary glassware, reagents, and spill kit materials inside the fume hood.

-

Place absorbent, plastic-backed pads on the fume hood work surface.

-

-

Weighing and Transfer:

-

Rationale: To prevent inhalation of vapors and contain any potential spills.

-

Procedure: Always perform transfers of d-Menthyl acrylate inside the fume hood.[16]

-

Tare a sealed container (e.g., a vial with a septum cap or a round-bottom flask with a stopper) on a balance.

-

Remove the container from the balance and place it in secondary containment (e.g., a beaker) inside the fume hood.

-

Using a syringe or pipette, transfer the desired amount of d-Menthyl acrylate into the container.

-

Seal the container immediately.

-

Wipe the exterior of the container with a damp cloth to remove any residue.

-

Re-weigh the sealed container to determine the exact mass transferred.

-

-

Dissolution:

-

Rationale: To minimize vapor release during solvent addition.

-

Procedure: Add the solvent to the sealed container via syringe through a septum or by briefly opening the container in the back of the fume hood. Swirl gently to mix.

-

Protocol 2: Spill and Emergency Response

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Caption: A decision flowchart for responding to a chemical spill.

-

Skin Contact:

-

Immediately go to the nearest safety shower or drench hose.[18]

-

Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[16][19]

-

Do not use neutralizing chemicals.

-

Seek immediate medical attention. Inform medical personnel of the chemical identity.

-

-

Eye Contact:

-

Inhalation:

-

Minor Spill (<100 mL):

-

Alert others in the immediate area.

-

Ensure the fume hood is operational. If the spill is outside the hood, evacuate the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels.

-

Once absorbed, carefully scoop the material into a designated hazardous waste container.

-

Clean the spill area with soap and water.

-

Report the incident to the lab supervisor and EH&S.

-

-

Major Spill (>100 mL):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

From a safe location, call emergency services and your institution's EH&S department.[16]

-

Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

-

Section 5: Storage and Waste Disposal

-

Storage:

-

Store d-Menthyl acrylate in a cool, dry, well-ventilated area designated for flammable liquids.[13]

-

Keep containers tightly closed and store them in secondary containment.

-

Store away from heat, sparks, open flames, and strong oxidizing agents.[11][12]

-

Acrylates are often stabilized with an inhibitor (like MEHQ) which requires the presence of oxygen to be effective. Do not store under an inert atmosphere unless specified by the manufacturer.[15]

-

-

Waste Disposal:

-

All waste containing d-Menthyl acrylate (unreacted material, contaminated absorbent materials, gloves, etc.) must be disposed of as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

-

Follow all institutional, local, and federal regulations for hazardous waste disposal.[13][21]

-

References

-

d-Menthyl acrylate | C13H22O2 | CID 10104558 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved February 20, 2026, from [Link]

- Safety Data Sheet - BASF. (2025, July 11).

- Methyl 3,3 dimethyl acrylate Safety Data Sheet - Jubilant Ingrevia. (n.d.).

- Methyl acrylate - Santa Cruz Biotechnology. (n.d.).

- Methyl Acrylate Safety Data Sheet - Thermo Fisher Scientific. (2025, May 1).

- MATERIAL SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED - New Stetic. (2009, December 30).

- Safety data sheet - BASF. (2023, September 18).

-

NIOSH Pocket Guide to Chemical Hazards - Methyl acrylate - CDC. (2019, October 30). Retrieved February 20, 2026, from [Link]

- SAFETY DATA SHEET METHYL ACRYLATE - ACRYLAT OJSC. (2011, October 10).

-

Acrylates - Safe Cosmetics. (n.d.). Retrieved February 20, 2026, from [Link]

- Methyl Acrylate - SAFETY DATA SHEET - Thames River Chemical Corp. (2018, March 21). Retrieved February 20, 2026, from a Thames River Chemical Corp.

- Methyl Methacrylate - Standard Operating Procedure - University of Southern California. (2012, December 14).

- Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. (n.d.).

- ICSC 0625 - METHYL ACRYLATE. (n.d.).

-

Unwanted Skin Reactions to Acrylates: An Update - MDPI. (2024, July 25). Retrieved February 20, 2026, from [Link]

- Safety data sheet - Med-Dent24. (2023, May 24).

-

NIOSH Pocket Guide to Chemical Hazards - Methyl methacrylate - CDC. (2019, October 30). Retrieved February 20, 2026, from [Link]

- Methacrylates and Skin Sensitization. (n.d.).

- Methyl acrylate - MAK Value Documentation - Publisso. (2025, August 8).

- METHACRYLIC ACID SAFE HANDLING MANUAL. (n.d.). Retrieved February 20, 2026, from a safe handling manual for methacrylic acid.

- Standard Operating Procedure for Management of Hazardous Materials. (2020, August 15).

-

Unwanted Skin Reactions to Acrylates – an Update - Preprints.org. (2024, June 19). Retrieved February 20, 2026, from [Link]

- Methyl Acrylate - A general product information sheet. (n.d.). Retrieved February 20, 2026, from a chemical supplier's product sheet.

- Health and Environmental Effects Profile for Methyl Acrylate - U.S. EPA. (n.d.).

-

Methyl Acrylate - GreenChem Industries. (n.d.). Retrieved February 20, 2026, from [Link]

- Methyl acrylate - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (n.d.).

-

Comparing the Skin Sensitization Potency of Acrylate and Methacrylate Analogs - Gradient Corp. (2025, March 18). Retrieved February 20, 2026, from [Link]

- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved February 20, 2026, from a guidance document on PPE selection.

-

Methyl acrylate - IDLH | NIOSH - CDC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Chronic toxicity and oncogenicity of inhaled methyl acrylate and n-butyl acrylate in Sprague-Dawley rats - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]

- Standard Operating Procedure Methyl Methacrylate - Environmental Health and Safety. (n.d.).

Sources

- 1. d-Menthyl acrylate | C13H22O2 | CID 10104558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. D-MENTHYL ACRYLATE | 108945-28-4 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. safecosmetics.org [safecosmetics.org]

- 6. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICSC 0625 - METHYL ACRYLATE [chemicalsafety.ilo.org]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. trc-corp.com [trc-corp.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. ppjco.ir [ppjco.ir]

- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl acrylate [cdc.gov]

- 19. newstetic.com [newstetic.com]

- 20. download.basf.com [download.basf.com]

- 21. download.basf.com [download.basf.com]

d-Menthyl Acrylate: Strategic Sourcing, Synthesis, and Validation

Technical Guide for Chiral Polymer Applications

Executive Summary: The Enantiomeric Imperative

In high-precision polymer chemistry and drug delivery systems, chirality is not a trivial variable—it is the defining parameter. While (-)-Menthyl acrylate (L-form) is ubiquitous in commercial catalogs due to the abundance of natural (-)-Menthol, its enantiomer, (+)-Menthyl acrylate (d-Menthyl acrylate) , is a critical rarity.

This guide addresses the specific logistical and technical challenges of acquiring d-Menthyl acrylate (CAS: 108945-28-4) . Unlike commodity monomers, the d-form often requires custom synthesis or specialized sourcing. This document provides a validated roadmap for researchers to secure high-purity d-Menthyl acrylate through verified supply chains or in-house synthesis, ensuring the integrity of chiral recognition platforms.

Technical Specifications & Identity

Before sourcing, strict adherence to chemical identity is required to prevent "stereochemical drift" in experimental results.

| Parameter | Specification | Notes |

| Chemical Name | (+)-Menthyl acrylate; (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl acrylate | CRITICAL: Ensure the descriptor is (+) or d-.[1][2] |

| CAS Number | 108945-28-4 | Do not confuse with L-form (4835-96-5). |

| Molecular Formula | C₁₃H₂₂O₂ | MW: 210.31 g/mol |

| Physical State | Clear, colorless liquid | |

| Optical Rotation | Value depends on purity; L-form is negative. | |

| Boiling Point | ~111-113 °C (at 12 mmHg) | High vacuum distillation recommended. |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water. |

Commercial Availability & Supply Chain Analysis

The market for d-Menthyl acrylate is fragmented and tier-dependent . Unlike the L-form, which is stocked by major distributors (Sigma-Aldrich, TCI), the d-form is typically a "Make-to-Order" (MTO) item.

Supplier Tiers

-

Tier 1 (Global Catalog): Rarely in stock. Often mislabeled or cross-referenced with the L-form. Action: Always request a Certificate of Analysis (CoA) showing specific optical rotation before purchase.

-

Tier 2 (Specialty/Fine Chemical): The primary source. Companies specializing in chiral building blocks.

-

Key Regions: China (Jiangsu, Shanghai), India (Hyderabad).

-

Lead Time: 2–4 weeks (synthesis on demand).

-

-

Tier 3 (Custom Synthesis Houses): Most reliable for >100g quantities.

Verified/Potential Suppliers (Subject to Lot Availability)

-

Meryer (Shanghai) Chemical Technology: Often lists CAS 108945-28-4.[2][3]

-

Hefei TNJ Chemical Industry: Bulk fine chemical supplier.

-

Finetech Industry: Focuses on rare organic intermediates.

-

Note: Major US/EU distributors (e.g., Fisher, VWR) usually fulfill these orders via third-party sourcing, adding markup and time.

The "Buy vs. Make" Decision Matrix

Due to the high cost (

In-House Synthesis Protocol (The "Plan B")

When commercial sourcing fails or costs are prohibitive, d-Menthyl acrylate can be synthesized via the esterification of (+)-Menthol with Acryloyl chloride .

Mechanism: Nucleophilic acyl substitution. Critical Precursor: (+)-Menthol (CAS: 15356-60-2). Ensure you do not use the cheaper (-)-Menthol.

Reagents & Equipment[4]

-

Reactants: (+)-Menthol (1.0 eq), Acryloyl chloride (1.2 eq).

-

Base: Triethylamine (TEA) (1.5 eq) – to neutralize HCl.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Inhibitor: 4-Methoxyphenol (MEHQ) (100–200 ppm) – Essential to prevent polymerization during workup.

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL round-bottom flask. Purge with Nitrogen (

). -

Solvation: Dissolve (+)-Menthol (e.g., 15.6 g, 100 mmol) and TEA (21 mL, 150 mmol) in 200 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add Acryloyl chloride (9.7 mL, 120 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain Temp < 5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours. Monitoring via TLC (Hexane/EtOAc 9:1) should show disappearance of menthol.

-

Quench & Wash:

-

Filter off the precipitated triethylamine hydrochloride salts.

-

Wash filtrate with 1M HCl (remove excess amine), sat. NaHCO₃ (neutralize acid), and Brine.

-

-

Concentration: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure (Rotavap) at < 30°C (heat sensitive).

-

Purification:

-

Method A (High Purity): Vacuum distillation (bp ~112°C @ 12 mmHg). Add CuCl or MEHQ to pot to prevent polymerization.

-

Method B (Convenience): Flash column chromatography (Silica, 0-5% EtOAc in Hexanes).

-

Quality Assurance & Validation

Whether purchased or synthesized, validation is non-negotiable.

The "Chirality Check"

The most common error is receiving the L-form labeled as the d-form.

-

Protocol: Dissolve 100 mg of sample in 10 mL Chloroform (

). Measure optical rotation at 20°C (Sodium D line). -

Pass Criteria:

. -

Fail Criteria: Negative rotation (indicates L-form) or low positive rotation (indicates racemic mixture or impurities).

Purity Analysis (GC/NMR)

-

¹H NMR (CDCl₃): Look for acrylate vinyl protons at

5.8–6.4 ppm and the characteristic menthyl isopropyl doublet at -

GC-MS: Ensure >98% purity. Impurities like unreacted menthol can act as plasticizers, altering polymer

.

Applications in Research

-

Chiral Stationary Phases (CSPs): Polymerized d-Menthyl acrylate creates chiral cavities used to separate enantiomers of drugs (e.g., ibuprofen, thalidomide) in HPLC columns.

-

Asymmetric Polymerization: Used as a bulky chiral pendant group to induce helicity in polymer backbones.

-

Smart Hydrogels: d-Menthyl acrylate copolymers exhibit thermo-responsive behavior distinct from their L-counterparts due to steric packing differences.

References

-

PubChem. d-Menthyl acrylate | C13H22O2 | CID 10104558.[1] National Library of Medicine. [Link]

-

Gantrade Corporation. Methyl Acrylate: A Special Acrylic Monomer (General Acrylate Chemistry). [Link]

-

ResearchGate. Atom Transfer Radical Polymerization of Menthyl Acrylate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging d-Menthyl Acrylate for Thermoresponsive Biomedical Hydrogels

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of d-Menthyl acrylate as a functional monomer for the synthesis of thermoresponsive hydrogels for biomedical applications. We delve into the core principles of Lower Critical Solution Temperature (LCST) behavior, detailing how the unique hydrophobicity of the d-menthyl moiety can be harnessed to precisely tune the thermal transition of hydrogel networks. This guide offers detailed, field-proven protocols for the synthesis, characterization, and application of these smart materials in controlled drug delivery systems.

Introduction: The Advent of "Smart" Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that have become indispensable materials in biomedicine due to their high water content, biocompatibility, and structural similarity to the native extracellular matrix.[1][2] Their utility spans applications from tissue engineering scaffolds to vehicles for therapeutic delivery.[3][4] A particularly advanced class of these materials are "smart" hydrogels, which undergo reversible changes in their properties in response to external stimuli like pH, light, or temperature.[5][6]

Thermoresponsive hydrogels, specifically those exhibiting a Lower Critical Solution Temperature (LCST), are of significant interest.[7] These materials are soluble and highly swollen in water below their LCST, but undergo a rapid, reversible collapse to a hydrophobic, de-swollen state when the temperature is raised above this critical point.[8] This on-demand phase transition provides a powerful mechanism for applications such as injectable in-situ gelling systems and environmentally triggered drug release.[5]

While poly(N-isopropylacrylamide) (PNIPAM) is the most studied thermoresponsive polymer, there is a growing need for new monomers that offer a wider range of tunability and functionality.[8] Here, we introduce d-Menthyl acrylate , a novel monomer featuring a bulky and hydrophobic d-menthyl group derived from menthol.[9][10] By copolymerizing d-Menthyl acrylate with traditional hydrophilic monomers, it is possible to precisely engineer the hydrophilic-hydrophobic balance of the resulting hydrogel network, thereby offering a versatile tool to control its LCST and other physicochemical properties.

Part 1: The Principle of d-Menthyl Acrylate-Induced Thermo-Responsiveness

The functionality of a d-Menthyl acrylate-based hydrogel hinges on the thermodynamic interplay between the polymer network and the surrounding aqueous environment. The incorporation of the hydrophobic d-menthyl groups alongside hydrophilic polymer chains creates a finely tuned amphiphilic system.

Mechanism of LCST Behavior:

-

Below the LCST (T < LCST): At lower temperatures, the entropic cost of ordering water molecules around the hydrophobic d-menthyl groups is less significant. Hydrogen bonding between water and the hydrophilic segments of the polymer chains (e.g., amide or carboxyl groups) is the dominant interaction. This results in polymer chain hydration and extension, leading to a swollen, hydrophilic hydrogel state.[8]

-

Above the LCST (T > LCST): As the temperature increases, the entropy of the system becomes a more dominant factor. The system seeks to maximize disorder by releasing the ordered water molecules from the vicinity of the hydrophobic moieties. This leads to a prevalence of intra- and intermolecular hydrophobic interactions among the d-menthyl groups.[8] This cooperative association causes the polymer network to collapse, expelling water and transitioning the hydrogel into a compact, hydrophobic state.

The LCST is the precise temperature at which this transition occurs. By adjusting the molar ratio of the hydrophobic d-Menthyl acrylate to a more hydrophilic co-monomer, this transition temperature can be finely tuned. Increasing the concentration of d-Menthyl acrylate will enhance the overall hydrophobicity of the network, typically resulting in a lower LCST.[11]

Caption: General workflow for hydrogel synthesis via free-radical polymerization.

Protocol 1: Synthesis of a Thermoresponsive Hydrogel

This protocol describes the synthesis of a hydrogel composed of N-isopropylacrylamide (NIPAAm) and d-Menthyl acrylate, crosslinked with N,N'-methylenebis(acrylamide) (BIS).

Materials:

-

N-isopropylacrylamide (NIPAAm)

-

d-Menthyl acrylate

-

N,N'-methylenebis(acrylamide) (BIS) (Crosslinker)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

-

Deionized (DI) Water, chilled

-

Nitrogen gas

Procedure:

-

Monomer Preparation: In a glass vial, dissolve the desired amounts of NIPAAm and BIS in chilled DI water. See Table 1 for formulation examples.

-

Adding the Co-monomer: Add the specified amount of d-Menthyl acrylate to the solution. As d-Menthyl acrylate is hydrophobic, sonicate the mixture for 10-15 minutes to ensure a homogenous dispersion.

-

Deoxygenation (Critical Step): Seal the vial with a rubber septum and purge the solution with nitrogen gas for 20-30 minutes. This is essential as oxygen inhibits free-radical polymerization. [12]4. Initiation: While continuing to stir under a nitrogen atmosphere, add the APS solution, followed by TEMED. TEMED accelerates the formation of radicals from APS.

-

Polymerization: Quickly vortex the solution and pour it into a mold (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for at least 4 hours, or overnight.

-

Purification: Once gelation is complete, carefully remove the hydrogel from the mold. Cut it into discs of a defined size. Place the discs in a large volume of DI water for 3-5 days, changing the water daily. This step is crucial to wash away any unreacted monomers, initiator, and other soluble components. [7]7. Drying: For dry weight measurements, freeze the purified hydrogel discs and then lyophilize (freeze-dry) them until a constant weight is achieved.

Table 1: Example Formulations for LCST Tuning

| Formulation ID | NIPAAm (mmol) | d-Menthyl Acrylate (mmol) | BIS (mol% of total monomer) | Expected LCST Trend |

|---|---|---|---|---|

| DMA-0 | 10 | 0 | 2% | Highest |

| DMA-1 | 9.8 | 0.2 | 2% | |

| DMA-2 | 9.5 | 0.5 | 2% | ↓ |

| DMA-3 | 9.0 | 1.0 | 2% | Lowest |

Causality Note: The crosslinker (BIS) concentration is kept constant to ensure that changes in properties can be primarily attributed to the co-monomer ratio. A higher crosslink density generally leads to a less flexible network and reduced swelling capacity. [13]

Part 3: Physicochemical Characterization

Validating the properties of the synthesized hydrogels is a critical step to ensure they meet the requirements for the intended application.

Protocol 2: Determination of Swelling Behavior and LCST

A. Swelling Ratio Measurement

-

Record the dry weight (W_d) of a lyophilized hydrogel disc.

-

Immerse the disc in DI water at a temperature below the expected LCST (e.g., 25°C).

-

At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its swollen weight (W_s).

-

Continue until the weight remains constant, indicating equilibrium swelling. [11]5. Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d

B. LCST Determination (Cloud Point Method)

-

Place a swollen hydrogel sample in a cuvette filled with DI water.

-

Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the optical transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased incrementally (e.g., 1°C/min).

-

The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value, indicating the phase transition from transparent and swollen to opaque and collapsed. [14]

Protocol 3: Mechanical and Morphological Analysis

-

Rheology: The mechanical strength of the hydrogels can be quantified using a rheometer. Oscillatory frequency sweeps on swollen hydrogel discs can determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. For a stable gel, G' should be significantly greater than G''. [15]* Scanning Electron Microscopy (SEM): The internal porous architecture of the hydrogel can be visualized using SEM. Samples are prepared by snap-freezing a swollen hydrogel in liquid nitrogen and then lyophilizing it to preserve the porous structure. The dried sample is then sputter-coated with a conductive material (e.g., gold) before imaging.

Table 2: Representative Characterization Data (Hypothetical)

| Formulation ID | ESR at 25°C (g/g) | LCST (°C) | Storage Modulus (G') at 25°C (kPa) |

|---|---|---|---|

| DMA-0 | 15.2 | 32.5 | 5.1 |

| DMA-1 | 14.1 | 31.0 | 5.8 |

| DMA-2 | 12.5 | 29.2 | 6.5 |

| DMA-3 | 10.3 | 26.8 | 7.2 |

Part 4: Application in Controlled Drug Delivery

The thermoresponsive nature of d-Menthyl acrylate hydrogels makes them excellent candidates for on-demand drug delivery systems. A therapeutic agent can be loaded into the hydrogel at a low temperature and then released rapidly when the temperature is increased above the LCST.

Caption: Workflow for temperature-triggered drug delivery.

Protocol 4: Drug Loading and In Vitro Release Study

A. Drug Loading

-

Prepare a stock solution of a model drug (e.g., Methylene Blue or Vitamin B12) in a suitable buffer (e.g., PBS, pH 7.4).

-

Immerse pre-weighed, lyophilized hydrogel discs (e.g., formulation DMA-2) in the drug solution.

-

Allow the hydrogels to swell at a temperature below the LCST (e.g., 4°C or room temperature) for 48 hours to reach equilibrium loading.

-

The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectrophotometry. [16] B. In Vitro Release

-

Remove the drug-loaded hydrogel, gently blot the surface, and place it in a known volume of fresh buffer.

-

Conduct the release study at two different temperatures: one below the LCST (e.g., 25°C) and one above (e.g., 37°C or 40°C).

-

At predetermined time points, withdraw an aliquot of the release medium and measure the drug concentration using UV-Vis spectrophotometry. Replace the withdrawn volume with fresh buffer to maintain sink conditions.

-

Plot the cumulative percentage of drug released versus time for both temperatures. A significantly faster and higher release is expected at the temperature above the LCST.

Table 3: Expected Drug Release Profile (Conceptual)

| Time (hours) | Cumulative Release at 25°C (T < LCST) | Cumulative Release at 40°C (T > LCST) |

|---|---|---|

| 1 | 5% | 60% |

| 4 | 12% | 85% |

| 8 | 18% | 92% |

| 24 | 25% | 95% |

Conclusion and Future Outlook

d-Menthyl acrylate presents itself as a highly effective and versatile hydrophobic co-monomer for the development of advanced thermoresponsive hydrogels. By strategically incorporating it into hydrophilic polymer networks, researchers can gain precise control over the Lower Critical Solution Temperature, tailoring the material's phase transition to specific biomedical needs, such as physiological temperature for in vivo applications. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and functional evaluation of these smart materials.

Future work should focus on comprehensive in vitro and in vivo biocompatibility and cytotoxicity assessments to validate their safety for clinical translation. [17][18]Furthermore, the unique properties of these hydrogels could be explored for applications beyond drug delivery, including the creation of dynamic scaffolds for 3D cell culture and tissue engineering, where temperature-induced changes in matrix stiffness and hydration could be used to direct cell behavior. [19][20]

References

- Katime, I. and Mendizábal, E. (2010) Swelling Properties of New Hydrogels Based on the Dimethyl Amino Ethyl Acrylate Methyl Chloride Quaternary Salt with Acrylic Acid and 2-Methylene Butane-1,4-Dioic Acid Monomers in Aqueous Solutions. Materials Sciences and Applications, 1, 162-167.

- Katime, I. (2015). Swelling Properties of New Hydrogels Based on the Dimethyl Amino Ethyl Acrylate Methyl Chloride Quaternary Salt with Acrylic Acid and 2-Methylene Butane-1,4-Dioic Acid Monomers in Aqueous Solutions.

- Naeini, F. T., et al. (2021). Employing hydrogels in tissue engineering approaches to boost conventional cancer-based research and therapies. Journal of Materials Chemistry B, 9(44), 9137-9157.

- Unknown. (n.d.). Physical Properties of Polymers LCST-type Phase Behavior of.